molecular formula C13H12F3N3O B2640458 N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 2060751-81-5

N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B2640458
CAS No.: 2060751-81-5
M. Wt: 283.254
InChI Key: DKLYCINFFXYGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a high-quality chemical reagent designed for pharmaceutical research and development. This compound is built around the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity and similarity to purine bases, which allows it to interact effectively with various enzymatic targets . The core structure is strategically functionalized with a trifluoromethyl group at the 5-position, a common modification in drug design that often enhances metabolic stability, membrane permeability, and binding affinity . The N-(cyclopropylmethyl)carboxamide side chain further modulates the molecule's properties, potentially influencing its pharmacokinetic profile and target engagement . This scaffold has demonstrated significant potential in early-stage drug discovery, particularly in the development of kinase inhibitors. Research into analogous 1H-pyrrolo[2,3-b]pyridine carboxamide derivatives has revealed potent and selective inhibitory activity against key kinases such as JAK1 and JAK3, which are critical targets in immunology and oncology . Furthermore, related compounds have been explored as potent and selective PDE4B inhibitors, indicating the scaffold's applicability in inflammatory disease research . The specific substitution pattern on this molecule makes it a valuable intermediate for constructing targeted libraries for high-throughput screening or for use as a key synthetic building block in the design of novel therapeutic agents targeting various disease pathways. This product is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)9-3-8-4-10(19-11(8)17-6-9)12(20)18-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLYCINFFXYGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the pyridine ring or the cyclopropylmethyl group.

    Reduction: Reduction reactions may target the pyridine ring or other functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure may be explored for catalytic applications in organic synthesis.

Biology and Medicine:

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropylmethyl group may influence the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a class of carboxamide-functionalized heterocycles. Below is a comparison with structurally analogous compounds identified in the evidence (Table 1):

Table 1: Structural Comparison of Selected Carboxamide Derivatives

Compound Name & CAS Number Core Structure Key Substituents
N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Pyrrolo[2,3-b]pyridine - 5-CF₃
- 2-(cyclopropylmethyl)carboxamide
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900262-41-1) Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine - 2,4-Dimethoxyphenyl carboxamide
- 3-Methoxypropyl chain
- 9-Methyl, 4-oxo
N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (925200-32-4) Pyrazole-acetamide hybrid - 2-Aminoethyl carboxamide
- 3-CF₃ pyrazole

Key Observations :

Heterocyclic Core Diversity :

  • The target compound uses a pyrrolo[2,3-b]pyridine core, whereas 900262-41-1 employs a more complex pyrido-pyrrolo-pyrimidine system. The latter’s extended π-system may influence electronic properties and binding interactions .
  • 925200-32-4 features a simpler pyrazole-acetamide scaffold, which could favor solubility but reduce target specificity compared to fused bicyclic systems.

Substituent Effects: The trifluoromethyl (CF₃) group is shared between the target compound and 925200-32-4. Carboxamide Variations: The cyclopropylmethyl group in the target compound may confer steric constraints, while the 2,4-dimethoxyphenyl group in 900262-41-1 could enhance aromatic stacking interactions.

Functional Group Positioning :

  • The carboxamide in the target compound is at position 2 of the pyrrolo-pyridine core, a strategic location for interacting with enzymatic active sites. In contrast, 900262-41-1 places the carboxamide on a pyrimidine ring, which might alter binding modes .

Limitations of Available Data

For instance:

  • Biological Efficacy : focuses on insecticide efficacy calculations, which is unrelated to the pharmacological context of these carboxamides .

Biological Activity

N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a bicyclic structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various cancers, making FGFRs a viable target for therapeutic intervention.

Key Findings:

  • Inhibition of FGFRs : The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values reported at 7 nM, 9 nM, and 25 nM respectively . This suggests that it could effectively block aberrant signaling pathways in cancer cells.
  • Antiproliferative Effects : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cell lines (4T1, MDA-MB-231, and MCF-7) at concentrations as low as 10 μM. It also induced apoptosis in these cells .
  • Inhibition of Migration and Invasion : The compound significantly reduced the migration and invasion capabilities of 4T1 cells, associated with down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .

Structure-Activity Relationship (SAR)

The SAR studies have been crucial in optimizing the efficacy of this compound. Modifications at various positions on the pyrrolo[2,3-b]pyridine scaffold have led to improved biological activities.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)Antiproliferative ActivityNotes
4h79HighLead compound with promising activity
1300N/AModerateInitial lead with lower efficacy

Case Studies

Several studies have documented the effects of this compound on specific cancer types:

  • Breast Cancer : In a study involving mouse models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to both direct cytotoxicity and inhibition of angiogenesis.
  • Lung Cancer : Another investigation revealed that this compound could inhibit cell proliferation in non-small cell lung cancer cell lines by targeting FGFR signaling pathways. The study noted a marked decrease in cell viability upon treatment.

Q & A

Basic: What synthetic strategies are effective for preparing N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide?

A common approach involves coupling the pyrrolo[2,3-b]pyridine core with cyclopropylmethylamine. For example, outlines a general procedure using K₂CO₃ in DMF to facilitate nucleophilic substitution or amidation reactions. Key steps include:

  • Core functionalization : Introduce the trifluoromethyl group at the 5-position via halogen exchange (e.g., using CF₃Cu) or direct fluorination.
  • Amide coupling : React the activated carboxylic acid derivative (e.g., acyl chloride) with cyclopropylmethylamine in the presence of a base (e.g., K₂CO₃) .
  • Protection/deprotection : Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive NH sites during synthesis, as seen in similar pyrrolo[2,3-b]pyridine derivatives .

Basic: What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the ¹H NMR of related pyrrolo[2,3-d]pyrimidines shows distinct shifts for NH protons (δ ~10–12 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .
  • Melting point analysis : Consistent melting points (e.g., 175–201°C for analogous compounds) indicate purity .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z ~553 [M+H]⁺ for derivatives with similar substituents) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Base selection : Strong bases like DBU (1,8-diazabicycloundec-7-ene) enhance coupling efficiency by deprotonating NH groups, as demonstrated in multi-step syntheses of carboxamide derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. For cyclopropane-containing amines, dichloromethane may reduce side reactions .
  • Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive trifluoromethyl groups .

Advanced: How can structural ambiguities (e.g., regioisomerism) be resolved?

  • X-ray crystallography : Resolve atomic-level geometry, as seen in crystal structures of related thieno[2,3-b]pyridine carboxamides .
  • 2D NMR (COSY, HSQC) : Differentiate between NH protons in the pyrrolo[2,3-b]pyridine core and amide groups .
  • DFT calculations : Predict and compare theoretical vs. experimental NMR chemical shifts to confirm regiochemistry .

Biological Evaluation: What in vitro models are suitable for assessing antitumor activity?

  • Kinase inhibition assays : Screen against MET or ALK kinases, as structurally related pyrrolo[2,3-b]pyridines show kinase inhibitory activity (e.g., IC₅₀ values in nM ranges) .
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to measure cytotoxicity. Derivatives with trifluoromethyl groups exhibit enhanced potency due to improved membrane permeability .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays to confirm mechanism .

Advanced: How is structure-activity relationship (SAR) analyzed for substituent effects?

  • Substituent variation : Compare analogues with different alkyl/aryl groups at the cyclopropylmethyl position. For example, bulkier groups may hinder target binding, reducing activity .
  • Trifluoromethyl role : Replace CF₃ with Cl or Br to assess hydrophobicity/electron-withdrawing effects. CF₃ often enhances metabolic stability and target affinity .
  • Amide linker modifications : Replace the carboxamide with sulfonamide or urea groups to evaluate hydrogen-bonding requirements .

Data Contradiction: How to address conflicting solubility data across studies?

  • Solvent screening : Use Hansen solubility parameters to identify optimal solvents. For instance, DMSO or ethanol may resolve discrepancies in polar vs. nonpolar media .
  • pH-dependent solubility : Test solubility in buffered solutions (pH 1–10). The compound may exhibit higher solubility in acidic conditions due to protonation of the pyrrolo NH group .
  • Dynamic light scattering (DLS) : Measure aggregation tendencies, which can artificially lower reported solubility in some studies .

Advanced: What strategies mitigate byproduct formation during amide coupling?

  • Activating agents : Use HATU or EDCI/HOBt instead of DCC to reduce racemization and improve coupling efficiency .
  • Purification techniques : Employ reverse-phase HPLC or silica gel chromatography with gradients of ethyl acetate/hexane to isolate the target amide from unreacted starting materials .
  • In situ monitoring : Use FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.